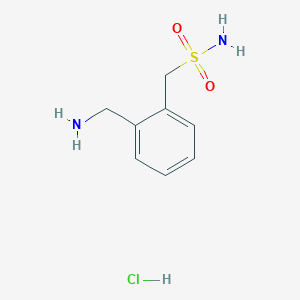![molecular formula C12H12ClNO3 B2984302 2-Chloro-N-[(4-oxo-2,3-dihydrochromen-2-yl)methyl]acetamide CAS No. 2411279-21-3](/img/structure/B2984302.png)
2-Chloro-N-[(4-oxo-2,3-dihydrochromen-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(4-oxo-2,3-dihydrochromen-2-yl)methyl]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as coumarin-3-carboxylic acid chloromethyl ketone and is a member of the coumarin family.
Applications De Recherche Scientifique
2-Chloro-N-[(4-oxo-2,3-dihydrochromen-2-yl)methyl]acetamide has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(4-oxo-2,3-dihydrochromen-2-yl)methyl]acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which play a role in inflammation and tumor growth.
Biochemical and Physiological Effects:
2-Chloro-N-[(4-oxo-2,3-dihydrochromen-2-yl)methyl]acetamide has been shown to have anti-inflammatory effects in various in vitro and in vivo studies. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-viral effects against certain viruses, such as hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-[(4-oxo-2,3-dihydrochromen-2-yl)methyl]acetamide in lab experiments is its potential to inhibit the activity of COX-2, which is involved in inflammation and tumor growth. This makes it a promising candidate for the development of new anti-inflammatory and anti-cancer drugs. However, one limitation of using this compound is its potential toxicity, which needs to be further studied.
Orientations Futures
There are several future directions for the study of 2-Chloro-N-[(4-oxo-2,3-dihydrochromen-2-yl)methyl]acetamide. One direction is the development of new anti-inflammatory and anti-cancer drugs based on this compound. Another direction is the study of its potential as a fluorescent probe for the detection of metal ions. Further studies are also needed to determine the optimal dosage and potential toxicity of this compound. Additionally, the mechanism of action of 2-Chloro-N-[(4-oxo-2,3-dihydrochromen-2-yl)methyl]acetamide needs to be further elucidated to fully understand its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[(4-oxo-2,3-dihydrochromen-2-yl)methyl]acetamide is a multi-step process. The first step involves the condensation of salicylaldehyde and ethyl acetoacetate to form ethyl 2-hydroxy-3-(2-oxo-2H-chromen-4-yl) propanoate. This is followed by a reaction with thionyl chloride to form ethyl 2-chloro-3-(2-oxo-2H-chromen-4-yl) propanoate. The final step involves the reaction of ethyl 2-chloro-3-(2-oxo-2H-chromen-4-yl) propanoate with chloroacetyl chloride to form 2-Chloro-N-[(4-oxo-2,3-dihydrochromen-2-yl)methyl]acetamide.
Propriétés
IUPAC Name |
2-chloro-N-[(4-oxo-2,3-dihydrochromen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-6-12(16)14-7-8-5-10(15)9-3-1-2-4-11(9)17-8/h1-4,8H,5-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOYPJYMHSOKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(4-oxo-2,3-dihydrochromen-2-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

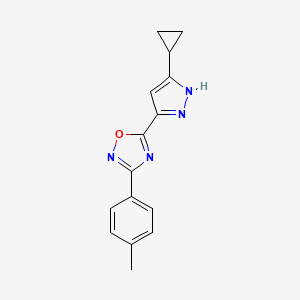
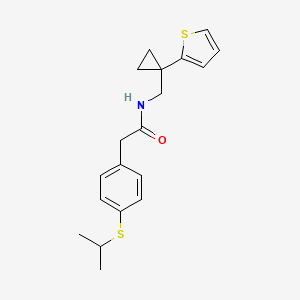
![Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2984221.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2984224.png)
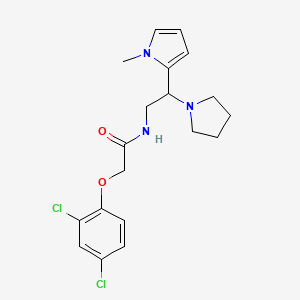
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2984228.png)
![2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2984229.png)
![Ethyl 2-[{[4-(acetylamino)phenyl]sulfonyl}-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2984230.png)
![Benzyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2984232.png)
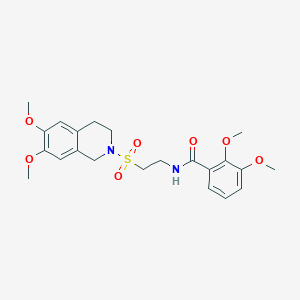
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2984235.png)
![4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2984237.png)
![10-[(3,4-Dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2984240.png)
